molecular formula C16H27N5O2S B5134265 2-[4-(ethylsulfonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine

2-[4-(ethylsulfonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine

Katalognummer B5134265
Molekulargewicht: 353.5 g/mol
InChI-Schlüssel: JZIXNZFTJWWOSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(ethylsulfonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine, also known as E-3810, is a small molecule inhibitor of the vascular endothelial growth factor (VEGF) receptor tyrosine kinases. It is a potent and selective inhibitor of VEGFR-2, which is involved in angiogenesis, the process of new blood vessel formation. E-3810 has been extensively studied for its potential therapeutic applications in cancer and other diseases.

Wirkmechanismus

2-[4-(ethylsulfonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine exerts its anti-angiogenic and anti-tumor effects by selectively inhibiting the activity of VEGFR-2, which is a key mediator of angiogenesis and tumor growth. By blocking the signaling pathway of VEGF, 2-[4-(ethylsulfonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine prevents the formation of new blood vessels and reduces the oxygen and nutrient supply to the tumor, leading to tumor regression and inhibition of metastasis.
Biochemical and Physiological Effects:
2-[4-(ethylsulfonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine has been shown to have favorable pharmacokinetic properties, including good oral bioavailability, high plasma protein binding, and low clearance. It has also been shown to be well-tolerated in animal models, with no significant toxicity or adverse effects observed. In addition to its anti-angiogenic and anti-tumor effects, 2-[4-(ethylsulfonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine has been shown to have anti-inflammatory and anti-fibrotic effects in various disease models.

Vorteile Und Einschränkungen Für Laborexperimente

2-[4-(ethylsulfonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine has several advantages for laboratory experiments, including its high potency, selectivity, and favorable pharmacokinetic properties. It is also readily available and easy to synthesize, making it suitable for large-scale studies. However, 2-[4-(ethylsulfonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine has some limitations, including its specificity for VEGFR-2, which may limit its efficacy in tumors that rely on other signaling pathways. Additionally, the optimal dosing and treatment regimens for 2-[4-(ethylsulfonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine in humans are still being investigated.

Zukünftige Richtungen

There are several future directions for the research and development of 2-[4-(ethylsulfonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine, including:
1. Clinical trials in humans to evaluate the safety and efficacy of 2-[4-(ethylsulfonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine in various cancer types and other diseases.
2. Combination studies with other anti-cancer agents, such as chemotherapy, immunotherapy, and targeted therapies, to enhance the anti-tumor effects of 2-[4-(ethylsulfonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine.
3. Studies to investigate the potential of 2-[4-(ethylsulfonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine in other disease models, such as fibrosis, inflammation, and ocular neovascularization.
4. Development of novel formulations and delivery methods for 2-[4-(ethylsulfonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine to improve its pharmacokinetic properties and efficacy.
5. Investigation of the molecular mechanisms underlying the anti-angiogenic and anti-tumor effects of 2-[4-(ethylsulfonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine, to identify potential biomarkers and therapeutic targets.

Synthesemethoden

The synthesis of 2-[4-(ethylsulfonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine involves several steps, including the reaction of 2-chloro-4-methyl-6-(1-piperidinyl)pyrimidine with ethylsulfonylpiperazine in the presence of a base, followed by purification and further chemical modifications. The final product is obtained in high yield and purity, making it suitable for research and development purposes.

Wissenschaftliche Forschungsanwendungen

2-[4-(ethylsulfonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine has been studied extensively in preclinical models of cancer and other diseases, demonstrating potent anti-angiogenic and anti-tumor effects. It has been shown to inhibit VEGF-induced angiogenesis and tumor growth in various animal models, including xenograft and orthotopic models of human cancer. 2-[4-(ethylsulfonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine has also been evaluated in combination with other anti-cancer agents, such as chemotherapy and immunotherapy, showing synergistic effects.

Eigenschaften

IUPAC Name

2-(4-ethylsulfonylpiperazin-1-yl)-4-methyl-6-piperidin-1-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O2S/c1-3-24(22,23)21-11-9-20(10-12-21)16-17-14(2)13-15(18-16)19-7-5-4-6-8-19/h13H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIXNZFTJWWOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=NC(=CC(=N2)N3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.